Rosiridol (CAS: 101391-01-9) is a biologically active monoterpene diol, specifically (2E,4S)-3,7-dimethyl-2,6-octadiene-1,4-diol, and serves as the primary aglycone of the well-known adaptogenic glycoside rosiridin [1]. In commercial and research procurement, it is highly valued as a critical analytical standard for standardizing Rhodiola rosea extracts, a direct-acting pharmacological agent in monoamine oxidase (MAO) inhibition studies, and a complex chiral building block in asymmetric synthesis [2]. Unlike generic monoterpenes, rosiridol possesses a highly specific (2E,4S) stereocenter and a C4-hydroxyl group that dictate its unique solubility, stability, and target-binding properties, making it an indispensable reference material for advanced phytochemical and synthetic applications [1].
Substituting rosiridol with simpler monoterpenes like geraniol or its glycoside counterpart, rosiridin, leads to significant experimental and processing discrepancies [1]. In pharmacological assays, rosiridin requires enzymatic or gut-microbiota-mediated hydrolysis to become active; therefore, in vitro cell models using the glycoside often underestimate actual systemic efficacy due to incomplete cleavage [2]. Furthermore, in analytical quality control, failing to quantify the free aglycone (rosiridol) alongside rosiridin masks extraction-induced hydrolysis, leading to inaccurate stability profiling of botanical extracts [1]. In synthetic chemistry, simpler analogs like geraniol lack the critical C4-hydroxyl group necessary to validate complex enantioselective prenylation methodologies, rendering them useless as advanced stereochemical benchmarks [3].
In neuropharmacological assays targeting monoamine oxidase (MAO) A and B, rosiridol acts as the direct active moiety [1]. While the glycoside rosiridin exhibits a high MAO-B inhibition rate (e.g., ~83.8% at 10 μM), its in vivo efficacy is contingent upon gut microbiota hydrolysis into rosiridol [2]. Utilizing rosiridol directly in cell-based assays bypasses this metabolic bottleneck, ensuring immediate target engagement and eliminating the variable of incomplete enzymatic cleavage that confounds rosiridin data in isolated cell lines [1].
| Evidence Dimension | In vitro assay reliability (metabolic dependency) |
| Target Compound Data | Direct MAO engagement; no hydrolysis required |
| Comparator Or Baseline | Rosiridin (Requires enzymatic cleavage for full aglycone activity) |
| Quantified Difference | Elimination of the glycoside-hydrolysis variable in cell models |
| Conditions | In vitro neuropharmacological cell assays |
Procuring the aglycone ensures accurate, reproducible pharmacokinetic and target-binding data without the confounding variable of cell-line-specific glycosidase activity.
During the extraction of Rhodiola rosea using Natural Deep Eutectic Solvents (NADES) or high-heat hydroethanolic methods, glycosides are susceptible to thermal and acidic degradation [1]. Monitoring the concentration of free rosiridol versus rosiridin via HPLC provides a quantitative metric for extraction integrity. Because rosiridol is the direct degradation product of rosiridin, its presence at elevated baseline levels indicates excessive hydrolysis during processing—a metric impossible to track if only standard markers like salidroside or rosavins are monitored [1].
| Evidence Dimension | Extraction degradation tracking |
| Target Compound Data | Direct indicator of rosiridin hydrolysis |
| Comparator Or Baseline | Salidroside (Fails to track monoterpene-specific degradation) |
| Quantified Difference | Enables precise quantification of monoterpene glycoside cleavage during extraction |
| Conditions | HPLC/LC-MS profiling of botanical extracts |
Buyers formulating or standardizing botanical extracts must procure rosiridol as a reference standard to accurately validate their extraction parameters and shelf-life stability.
In the development of novel asymmetric synthesis methodologies, such as catalytic enantioselective aldehyde prenylation or 1,2-metallate rearrangements, rosiridol serves as a rigorous validation target [1]. Unlike geraniol, which lacks a chiral center at the C4 position, synthesizing (2E,4S)-rosiridol requires precise stereocontrol, yielding highly specific enantiomeric ratios (e.g., >19:1 er using (+)-sparteine-mediated Hoppe-Matteson-Aggarwal protocols) [1]. Its structural complexity makes it a far more demanding benchmark for proving the efficacy of new chiral catalysts compared to simpler non-hydroxylated analogs [2].
| Evidence Dimension | Stereochemical validation complexity |
| Target Compound Data | Requires precise C4 (S)-hydroxyl stereocontrol |
| Comparator Or Baseline | Geraniol (Lacks the C4 chiral center) |
| Quantified Difference | Validates high enantiomeric excess (e.g., >19:1 er) in complex allylic alcohol synthesis |
| Conditions | Enantioselective catalytic methodology validation |
Chemical manufacturers and methodology developers procure rosiridol as a high-value reference target to definitively prove the stereoselectivity of novel catalytic processes.
Rosiridol is the preferred procurement choice for researchers evaluating the direct cellular effects of Rhodiola monoterpenes on MAO-A/B inhibition, as it eliminates the confounding variables of glycoside hydrolysis associated with rosiridin [1].
QA/QC laboratories must procure rosiridol as an analytical standard to quantify extraction-induced degradation, measuring the ratio of free rosiridol to intact rosiridin to validate the stability of commercial adaptogen formulations [2].
Synthetic chemists require rosiridol as a complex, naturally occurring monoterpene diol standard to confirm the enantiomeric excess (ee) and regioselectivity of novel asymmetric prenylation and 1,2-metallate rearrangement methodologies [3].